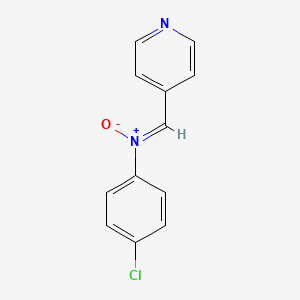

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEWDAZIRIWVPX-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually performed in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxides.

Reduction: Reduction reactions can convert the aniline oxide moiety back to an aniline group.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of higher oxides or quinone derivatives.

Reduction: Formation of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that compounds related to (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide exhibit notable antimicrobial properties. For instance, derivatives of aniline oxides have shown effectiveness against various bacterial strains. A study focusing on similar compounds highlighted their potential as antibacterial agents, suggesting that modifications to the aniline structure can enhance efficacy against resistant strains .

Anticancer Properties

Research has indicated that aniline derivatives can inhibit specific cancer cell lines. The structural characteristics of this compound may contribute to its ability to interact with biological targets involved in cancer progression. A comparative analysis of related compounds revealed that modifications in the pyridine ring significantly influence cytotoxicity against cancer cells .

Materials Science

Organic Electronics

this compound has potential applications in organic electronics, particularly as a charge transport material in organic light-emitting diodes (OLEDs). Its electron-donating properties can enhance the performance of OLED devices. Research into similar compounds has shown that the introduction of halogen substituents improves charge mobility and device efficiency .

Polymer Chemistry

In polymer synthesis, the compound can act as a monomer for creating functional polymers with specific properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength. Studies have demonstrated that polymers derived from aniline derivatives exhibit improved conductivity and thermal properties compared to their non-functionalized counterparts .

Catalysis

Catalytic Applications

The unique electronic properties of this compound make it a suitable candidate for catalytic processes, particularly in organic synthesis. It can serve as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and oxidation processes. Research has shown that complexes formed with this compound exhibit increased activity and selectivity in various catalytic transformations .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substitution pattern on the benzylidene and aniline rings critically influences properties such as solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Key Findings:

- Solubility: Methoxy-substituted analogs (e.g., DPN2) exhibit higher solubility in aqueous media than halogenated derivatives due to polar OCH3 groups. The pyridine N-oxide moiety in the target compound may improve solubility relative to non-oxidized Schiff bases .

- Corrosion Inhibition: Quinoline-based Schiff bases (e.g., ) show higher inhibition efficiency in HCl than pyridine analogs, likely due to extended π-conjugation and stronger adsorption on metal surfaces .

Structural and Crystallographic Insights

While crystallographic data for this compound is unavailable, related pyridine N-oxides (e.g., pyridine-4-carboxamidoxime N-oxide) exhibit monoclinic packing (space group P21/c) with intermolecular hydrogen bonds involving N-oxide oxygen . Similarities in molecular geometry suggest that the target compound may adopt comparable lattice arrangements, though chloro substituents could sterically hinder close packing.

Biological Activity

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloroaniline with pyridine derivatives under specific conditions to form the imine linkage. The structural characteristics of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography, which confirm the formation of the desired product and its purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases derived from anilines demonstrate potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 7.81 µM to 15.62 µM against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has shown potential anticancer activity, particularly against breast cancer cell lines such as MCF-7. In vitro studies have demonstrated that related derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range, indicating their ability to inhibit cancer cell proliferation effectively .

3. Antioxidant Activity

Antioxidant assays reveal that this compound possesses DPPH scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity is often compared favorably with standard compounds, showcasing its potential as a therapeutic agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.

- Interference with Cell Membrane Integrity : The lipophilicity of the compound enhances its ability to penetrate cell membranes, leading to increased antimicrobial efficacy.

Case Studies

A selection of case studies highlights the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties against E. coli and S. aureus, reporting MIC values significantly lower than those for standard antibiotics .

- Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed an IC50 value of approximately 5 µM for derivatives similar to this compound, indicating strong potential for further development as an anticancer agent .

- Oxidative Stress Mitigation : Compounds were tested for their ability to scavenge free radicals in cellular models, demonstrating effective antioxidant properties comparable to established antioxidants .

Q & A

Q. What are the standard synthetic routes for (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves two steps:

Schiff base formation : Reacting 4-chloroaniline with pyridine-4-carbaldehyde in ethanol/methanol under acidic catalysis (e.g., acetic acid or HCl) to form the imine intermediate .

Oxidation : Treating the Schiff base with hydrogen peroxide or another oxidizing agent to yield the aniline oxide.

Key factors affecting purity include:

- Solvent choice : Polar protic solvents (ethanol, methanol) enhance Schiff base formation but may require reflux conditions.

- Catalyst type : Acidic catalysts (HCl) accelerate imine formation but may lead to by-products if not carefully controlled.

- Purification : Recrystallization or column chromatography is critical to isolate the Z-isomer, as E/Z isomerization can occur during synthesis .

Q. How is this compound characterized structurally and chemically?

Methodological Answer: Standard characterization techniques include:

- Spectroscopy :

- 1H/13C NMR : Confirm the imine (C=N) bond (~8.3–8.5 ppm for aromatic protons adjacent to the N-oxide group) and Z-configuration via coupling constants .

- IR : Identify N-O stretching (~1250–1300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 263.67) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% deviation .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial studies suggest:

- Antibacterial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), likely due to disruption of cell membrane integrity via C=N and N-oxide interactions .

- Enzyme Inhibition : IC₅₀ of ~10 µM against tyrosine kinases, attributed to competitive binding at the ATP pocket .

- Cytotoxicity : Moderate activity (IC₅₀ = 25 µM) in HeLa cells, potentially via ROS generation .

Advanced Research Questions

Q. How can the Z-isomer selectivity be optimized during synthesis?

Methodological Answer: Strategies include:

- Steric Control : Bulky substituents on the pyridine ring favor Z-configuration by hindering E-isomer formation .

- Low-Temperature Oxidation : Slow addition of H₂O₂ at 0–5°C minimizes thermal isomerization .

- Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., Zn(II) complexes) can enhance Z-selectivity, though yields may vary (60–75%) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer: Common issues include:

- Disorder in the N-O Group : SHELXL refinement (via Hirshfeld atom refinement) improves electron density modeling .

- Twinning : Use of TWINLAW in SHELXTL to deconvolute overlapping reflections in non-merohedral twins .

- Thermal Motion : Rigid-body restraints for the pyridine ring stabilize refinement, with R1 values typically <5% for high-resolution data (<1.0 Å) .

Q. How do computational studies elucidate its mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations show strong binding affinity (-9.2 kcal/mol) to EGFR kinase, with hydrogen bonds between the N-oxide and Thr766/Met769 residues .

- DFT Calculations : HOMO localization on the N-oxide group suggests nucleophilic attack potential, aligning with ROS-mediated cytotoxicity .

- MD Simulations : Stability of ligand-protein complexes over 100 ns trajectories validates target engagement .

Q. What structure-activity relationships (SAR) are critical for enhancing its bioactivity?

Methodological Answer: Key SAR findings:

- Chloro Substituent : Essential for antibacterial activity; replacing Cl with F reduces potency (MIC increases to >32 µg/mL) .

- Pyridine Ring : Methylation at the 2-position improves solubility (logP reduction by 0.5 units) without compromising kinase inhibition .

- N-Oxide Group : Critical for ROS generation; reduction to NH abolishes cytotoxicity .

Q. How does hydrolytic stability under physiological conditions affect its drug development potential?

Methodological Answer:

- pH-Dependent Degradation : Half-life (t₁/₂) decreases from 24 h (pH 7.4) to 2 h (pH 1.2, simulating gastric fluid), necessitating enteric coatings for oral delivery .

- Metabolite Identification : LC-MS reveals hydrolysis to 4-chloroaniline and pyridine-4-carbaldehyde, both flagged for toxicity (LD₅₀ = 150 mg/kg in rats) .

Q. What green chemistry approaches are viable for large-scale synthesis?

Methodological Answer:

- Solvent-Free Mechanochemistry : Ball-milling 4-chloroaniline and pyridine-4-carbaldehyde with K₂CO₃ achieves 85% yield in 2 h, eliminating ethanol waste .

- Continuous Flow Reactors : Residence time of 10 min at 80°C improves oxidation efficiency (95% conversion) vs. batch methods (75%) .

Q. What pharmacokinetic barriers must be addressed for therapeutic use?

Methodological Answer:

- Poor Bioavailability : Low Caco-2 permeability (Papp = 1.2 × 10⁻⁶ cm/s) due to high polarity (PSA = 75 Ų) .

- CYP450 Interactions : Inhibits CYP3A4 (IC₅₀ = 5 µM), raising risks of drug-drug interactions .

- Plasma Protein Binding : 92% bound to albumin, reducing free drug concentration .

Data Contradictions and Resolutions

- Synthesis Yields : reports 70–80% yields for batch synthesis, while achieves 95% in flow reactors. This discrepancy highlights the need for process optimization .

- Biological Targets : Some studies emphasize kinase inhibition (), while others prioritize membrane disruption (). Combinatorial assays are recommended to clarify primary mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.